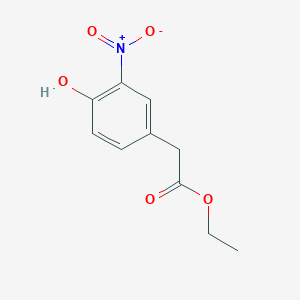

Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate

Description

Structural Classification and General Relevance in Organic Chemistry

Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate belongs to the class of organic compounds known as arylacetates, specifically it is an ethyl ester of a substituted phenylacetic acid. The core structure is a benzene (B151609) ring substituted with a hydroxyl (-OH) group and a nitro (-NO2) group, classifying it further as a nitrophenol derivative. drugbank.com The positioning of the nitro group ortho to the hydroxyl group and meta to the acetate (B1210297) side chain significantly influences the electronic properties and reactivity of the molecule.

The general relevance of arylacetates in organic chemistry is substantial. They are common structural motifs found in a variety of natural products and synthetic compounds. The ester functionality can undergo numerous transformations, including hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or reaction with nucleophiles to form amides and other derivatives. The aromatic ring itself can be subject to further electrophilic or nucleophilic substitution reactions, depending on the nature of the existing substituents.

The presence of both an electron-donating hydroxyl group and a powerful electron-withdrawing nitro group creates a unique electronic environment on the aromatic ring. nih.gov This push-pull electronic effect activates the ring for certain reactions and influences the acidity of the phenolic proton. Such polysubstituted aromatic compounds are valuable building blocks, allowing for regioselective transformations and the construction of complex molecular architectures.

Table 1: Physicochemical Properties of the Parent Compound 4-Hydroxy-3-nitrophenylacetic acid

| Property | Value |

|---|---|

| Molecular Formula | C8H7NO5 |

| Molecular Weight | 197.14 g/mol sigmaaldrich.com |

| Melting Point | 146-148 °C sigmaaldrich.com |

| Appearance | Solid |

| Solubility | Soluble in ethanol (B145695) sigmaaldrich.com |

| CAS Number | 10463-20-4 sigmaaldrich.com |

Overview of Research Trajectories for Arylacetates with Nitro and Hydroxy Functionalities

Research involving arylacetates that contain both nitro and hydroxy functionalities, such as this compound, primarily focuses on their utility as synthetic intermediates. The strategic placement of these functional groups opens up diverse chemical pathways for the synthesis of high-value molecules, particularly in medicinal chemistry.

A significant research trajectory is the use of these compounds as precursors for pharmaceuticals. For instance, related structures serve as key intermediates in the synthesis of drugs. Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate, a structurally similar compound, is an intermediate in the preparation of Febuxostat, a medication used for treating gout. google.com Likewise, the isomeric compound ethyl 2-(2-hydroxy-5-nitrophenyl)acetate is also recognized as a useful pharmaceutical intermediate. nih.gov

The versatility of the nitro group is a central theme in the research of these compounds. mdpi.com The nitro group can be readily reduced to an amino group (-NH2), which is a crucial step in the synthesis of many biologically active compounds, including heterocycles and other complex amines. This transformation dramatically alters the electronic nature of the aromatic ring and provides a nucleophilic site for further reactions. The diverse reactivity of nitro compounds makes them essential in organic synthesis, allowing for their conversion into various functionalities like amines, nitroso, and hydroxyamino derivatives. organic-chemistry.org

Furthermore, the combination of the hydroxyl and nitro groups on the aromatic ring facilitates investigations into their reaction mechanisms and the synthesis of novel compounds. The electron-withdrawing nature of the nitro group enhances the acidity of the phenolic hydroxyl group, influencing its reactivity in etherification or esterification reactions. Research also explores the reactions of the entire molecular scaffold, including cycloaddition reactions and nucleophilic aromatic substitution, leveraging the specific electronic properties conferred by the substituents. The study of such molecules contributes to a deeper understanding of fundamental organic reactions and the development of new synthetic methodologies. nih.govresearchgate.net

Table 2: Key Functional Groups and Their Synthetic Relevance

| Functional Group | Position on Phenyl Ring | General Role in Synthesis |

|---|---|---|

| Ethyl Acetate | Para to Hydroxyl | Can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide. |

| Hydroxyl (-OH) | Position 4 | An electron-donating group; can act as a nucleophile or be converted into an ether or ester. |

| Nitro (-NO2) | Position 3 | A strong electron-withdrawing group; can be reduced to an amine, directing further substitutions. organic-chemistry.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-hydroxy-3-nitrophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-2-16-10(13)6-7-3-4-9(12)8(5-7)11(14)15/h3-5,12H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJDSSIRFZIAEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of Ethyl 2 4 Hydroxy 3 Nitrophenyl Acetate

Reduction Chemistry of the Nitro Group

The nitro group is a versatile functional group that can be readily transformed into other nitrogen-containing moieties, most notably an amino group. This transformation is a cornerstone of synthetic organic chemistry, providing a gateway to a wide array of derivatives.

Catalytic Hydrogenation and Other Reduction Pathways

The reduction of the nitro group in aromatic compounds to an amine is a well-established and highly efficient transformation. masterorganicchemistry.com A variety of methods can be employed to achieve this conversion.

Catalytic Hydrogenation: This is one of the most common and effective methods for nitro group reduction. masterorganicchemistry.com It typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, in the presence of hydrogen gas. masterorganicchemistry.comwikipedia.org The reaction proceeds through the adsorption of both the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group. This method is often preferred due to its high yields and clean reaction profiles.

Metal-Mediated Reductions: Several metals in the presence of an acid can also effectively reduce nitro groups. masterorganicchemistry.com Common examples include iron (Fe), tin (Sn), or zinc (Zn) in hydrochloric acid (HCl). masterorganicchemistry.com These reactions proceed via single electron transfers from the metal to the nitro group.

Other Reducing Agents: A range of other reagents can also be employed for this transformation. Sodium hydrosulfite, sodium sulfide, and tin(II) chloride are effective reducing agents for aromatic nitro compounds. wikipedia.org More recently, systems like sodium borohydride (B1222165) in the presence of transition metal complexes, such as Ni(PPh₃)₄, have been developed for the reduction of nitroaromatics to their corresponding amines. jsynthchem.com

The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule to ensure chemoselectivity.

Formation of Aminophenylacetate Scaffolds and their Subsequent Reactions

The reduction of ethyl 2-(4-hydroxy-3-nitrophenyl)acetate yields the corresponding aminophenylacetate scaffold, specifically ethyl 2-(3-amino-4-hydroxyphenyl)acetate. This resulting aromatic amine is a key intermediate for further synthetic modifications.

The newly formed amino group is a potent nucleophile and can participate in a variety of reactions, including:

Acylation: The amino group can be readily acylated using acylating agents like acetic anhydride (B1165640) or acetyl chloride to form the corresponding amide. This transformation is significant as it converts the strongly activating amino group into a moderately activating amide group, which can be useful for controlling the regioselectivity of subsequent electrophilic aromatic substitution reactions. masterorganicchemistry.com

Diazotization: Treatment of the aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures leads to the formation of a diazonium salt. Diazonium salts are highly versatile intermediates that can undergo a wide range of transformations, including Sandmeyer, Schiemann, and Gomberg-Bachmann reactions, allowing for the introduction of a variety of substituents onto the aromatic ring.

Alkylation: The amino group can also undergo alkylation, although over-alkylation can be a challenge.

The aminophenylacetate scaffold is a valuable building block in the synthesis of various biologically active molecules and materials.

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group in this compound is another key site for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Phenolic Derivatizations (e.g., Alkylation, Acylation)

Alkylation: The hydroxyl group can be alkylated to form ethers. This is typically achieved by treating the phenoxide, formed by deprotonation of the phenol (B47542) with a base, with an alkylating agent such as an alkyl halide. A variety of alkyl groups can be introduced, modifying the steric and electronic properties of the molecule. The alkylation of hydroxy-substituted aromatic compounds can be carried out using alkylating agents like olefins or alcohols in the presence of an acidic catalyst. google.com

Acylation: The hydroxyl group can also be acylated to form esters. This is commonly carried out using acylating agents such as acid chlorides or anhydrides in the presence of a base. For instance, acetylation with acetic anhydride can be used to introduce an acetyl group. researchgate.net

These derivatizations of the hydroxyl group are important for protecting the phenol during other transformations or for modulating the biological activity of the final compound.

Oxidation Pathways of the Phenolic Moiety

Phenolic moieties are susceptible to oxidation, and the presence of both an electron-donating hydroxyl group and an electron-withdrawing nitro group on the same aromatic ring can influence the oxidation potential and pathways. While specific oxidation pathways for this compound are not extensively detailed in the provided search results, general principles of phenol oxidation can be applied.

Oxidation of phenols can lead to the formation of quinones or polymeric materials, depending on the oxidant and reaction conditions. The presence of the nitro group may influence the regioselectivity of oxidation.

Transformations of the Ester Functionality

The ethyl ester group in this compound can undergo several characteristic reactions of esters.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 2-(4-hydroxy-3-nitrophenyl)acetic acid, under either acidic or basic conditions. mdpi.comresearchgate.net Basic hydrolysis, or saponification, is typically carried out using a strong base like sodium hydroxide (B78521), followed by acidification to protonate the carboxylate. Acid-catalyzed hydrolysis is a reversible process that is driven to completion by using a large excess of water. The hydrolysis of similar p-nitrophenyl esters has been studied kinetically. rsc.orgchempedia.info

Transesterification: The ethyl ester can be converted to other esters through transesterification. biofueljournal.com This reaction involves treating the ester with a different alcohol in the presence of an acid or base catalyst. This allows for the modification of the ester group, which can be useful for altering the physical properties of the molecule or for introducing specific functionalities.

Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(4-hydroxy-3-nitrophenyl)ethanol. This reduction is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Ammonolysis/Aminolysis: The ester can react with ammonia (B1221849) or primary/secondary amines to form the corresponding amide. This reaction provides another route to modify the carboxylic acid derivative functionality.

These transformations of the ester group further expand the synthetic utility of this compound, making it a versatile starting material for a wide range of chemical compounds.

Transesterification Reactions

Transesterification is a fundamental process in which the alkoxy group of an ester is exchanged with that of an alcohol. This reaction is typically catalyzed by either an acid or a base. For this compound, this reaction involves the substitution of the ethoxy (-OCH₂CH₃) group.

Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A different alcohol (R'-OH) then acts as a nucleophile, attacking the carbonyl carbon. Following proton transfer, ethanol (B145695) is eliminated, yielding a new ester.

In a base-catalyzed mechanism, an alkoxide (R'-O⁻) acts as the nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide ion (CH₃CH₂O⁻) to form the new ester product. The reaction is an equilibrium process, and it can be driven to completion by using a large excess of the reactant alcohol or by removing the ethanol as it is formed.

The general equation for the transesterification of this compound is:

Figure 1: General scheme for the transesterification of this compound with a generic alcohol (R'-OH).

Table 1: Potential Transesterification Products This interactive table shows the expected products from the reaction of this compound with various alcohols.

| Reactant Alcohol | Chemical Formula | Product Ester Name |

| Methanol | CH₃OH | Mthis compound |

| Propanol | CH₃CH₂CH₂OH | Propyl 2-(4-hydroxy-3-nitrophenyl)acetate |

| Isopropanol | (CH₃)₂CHOH | Isopropyl 2-(4-hydroxy-3-nitrophenyl)acetate |

| Benzyl Alcohol | C₆H₅CH₂OH | Benzyl 2-(4-hydroxy-3-nitrophenyl)acetate |

Nucleophilic Additions to the Ester Carbonyl

The carbonyl carbon of the ester group in this compound is electrophilic and susceptible to attack by nucleophiles. These reactions typically proceed through a nucleophilic acyl substitution mechanism, which involves the formation of a tetrahedral intermediate. mdpi.com This two-step addition-elimination process is characteristic of carboxylic acid derivatives.

Common nucleophiles that react with esters include hydroxide ions (saponification), amines (aminolysis), and carbanions.

Saponification: Hydrolysis with a strong base (e.g., NaOH) yields the corresponding carboxylate salt (sodium 2-(4-hydroxy-3-nitrophenyl)acetate) and ethanol.

Aminolysis: Reaction with ammonia or primary/secondary amines yields the corresponding amide. For example, reaction with ammonia (NH₃) would produce 2-(4-hydroxy-3-nitrophenyl)acetamide.

Table 2: Products from Nucleophilic Acyl Substitution This table outlines the products formed when this compound reacts with different nucleophiles.

| Nucleophile | Reagent Example | Product Functional Group | Product Name |

| Hydroxide Ion | Sodium Hydroxide (NaOH) | Carboxylate Salt | Sodium 2-(4-hydroxy-3-nitrophenyl)acetate |

| Ammonia | NH₃ | Primary Amide | 2-(4-hydroxy-3-nitrophenyl)acetamide |

| Primary Amine | Methylamine (CH₃NH₂) | Secondary Amide | N-methyl-2-(4-hydroxy-3-nitrophenyl)acetamide |

| Hydrazine | N₂H₄ | Hydrazide | 2-(4-hydroxy-3-nitrophenyl)acetohydrazide |

Reactivity at the Methylene (B1212753) Bridge and Aromatic Ring

Beyond the ester group, the methylene bridge (-CH₂-) and the aromatic ring are also sites of potential reactivity.

Reactivity at the Methylene Bridge: The hydrogens on the carbon adjacent to the ester carbonyl (the α-carbon or methylene bridge) are weakly acidic. In the presence of a suitable base (e.g., sodium ethoxide), a proton can be abstracted to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile and can react with various electrophiles, allowing for the formation of new carbon-carbon bonds. A common example of this reactivity is the alkylation of the α-carbon using an alkyl halide (R-X).

Reactivity of the Aromatic Ring (Electrophilic Aromatic Substitution): Further substitution on the aromatic ring is directed by the existing substituents: the hydroxyl (-OH) group, the nitro (-NO₂) group, and the ethyl acetate (B1210297) (-CH₂COOC₂H₅) side chain. youtube.com In electrophilic aromatic substitution (EAS), the benzene (B151609) ring acts as a nucleophile. youtube.com

The directing effects of the groups are as follows:

Hydroxyl (-OH): A strongly activating group that directs incoming electrophiles to the ortho and para positions (C2 and C6, as C4 is occupied). youtube.com

Nitro (-NO₂): A strongly deactivating group that directs incoming electrophiles to the meta position (C5). youtube.com

Ethyl Acetate (-CH₂COOC₂H₅): A weakly deactivating group that directs incoming electrophiles to the meta position (C5).

The available positions for substitution on the ring are C2, C5, and C6. The powerful activating effect of the hydroxyl group strongly favors substitution at the ortho position C6 and the other ortho position C2. Conversely, both the nitro and the ethyl acetate groups direct an incoming electrophile to the C5 position. This creates a competitive scenario where the outcome of an EAS reaction would depend on the specific reaction conditions and the nature of the electrophile. However, the strong activating nature of the hydroxyl group often dominates, suggesting that substitution at position C6 is a likely outcome.

Table 3: Analysis of Directing Effects for Electrophilic Aromatic Substitution

| Substituent Group | Position | Electronic Effect | Directing Influence | Target Position(s) |

| -OH | C1 | Activating | Ortho, Para | C2, C6 |

| -NO₂ | C3 | Deactivating | Meta | C5 |

| -CH₂COOC₂H₅ | C4 | Deactivating | Meta | C5 |

Advanced Structural Elucidation and Spectroscopic Characterization of Ethyl 2 4 Hydroxy 3 Nitrophenyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

NMR spectroscopy serves as a powerful, non-destructive tool for determining the molecular structure of Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity, conformation, and electronic structure can be obtained.

Detailed Proton (¹H) and Carbon-¹³ (¹³C) NMR Assignments

The ¹H and ¹³C NMR spectra of this compound are predicted based on established chemical shift principles and data from analogous compounds, such as 4-hydroxy-3-nitrophenylacetic acid and various ethyl esters.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.

Aromatic Protons: The three protons on the phenyl ring are expected to appear as distinct signals in the aromatic region (typically δ 6.5-8.5 ppm). The proton ortho to the nitro group is expected to be the most deshielded due to the strong electron-withdrawing nature of the nitro group. The coupling patterns (doublets and doublet of doublets) will reveal the substitution pattern on the ring.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group adjacent to the aromatic ring and the carbonyl group will appear as a singlet, typically in the range of δ 3.5-4.0 ppm.

Ethyl Group Protons (-CH₂CH₃): The methylene protons of the ethyl group will appear as a quartet due to coupling with the adjacent methyl protons, expected around δ 4.0-4.5 ppm. The terminal methyl protons will appear as a triplet around δ 1.0-1.5 ppm.

Hydroxyl Proton (-OH): The phenolic hydroxyl proton will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H (ortho to NO₂) | ~8.0-8.2 | d |

| Aromatic H (ortho to CH₂) | ~7.3-7.5 | dd |

| Aromatic H (ortho to OH) | ~7.0-7.2 | d |

| -CH₂- (acetate) | ~3.7 | s |

| -O-CH₂- (ethyl) | ~4.2 | q |

| -CH₃ (ethyl) | ~1.3 | t |

| -OH | Variable | br s |

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Carbonyl Carbon: The carbonyl carbon of the ester group is the most deshielded and is expected to appear in the range of δ 170-175 ppm.

Aromatic Carbons: The six carbons of the benzene (B151609) ring will show distinct signals in the aromatic region (δ 110-160 ppm). The carbons attached to the electron-withdrawing nitro group and the electron-donating hydroxyl group will be significantly affected. The carbon bearing the nitro group will be deshielded, while the one bearing the hydroxyl group will be shielded.

Methylene Carbon (-CH₂-): The methylene carbon of the acetate (B1210297) group is expected around δ 40-45 ppm.

Ethyl Group Carbons (-CH₂CH₃): The methylene carbon of the ethyl group will appear around δ 60-65 ppm, and the methyl carbon will be found at a higher field, around δ 14-16 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | ~172 |

| C (aromatic, attached to OH) | ~150 |

| C (aromatic, attached to NO₂) | ~140 |

| C (aromatic, attached to CH₂) | ~128 |

| Aromatic CHs | ~115-130 |

| -O-CH₂- (ethyl) | ~61 |

| -CH₂- (acetate) | ~41 |

| -CH₃ (ethyl) | ~14 |

Multidimensional NMR Techniques for Complex Structure Elucidation

COSY (Correlation Spectroscopy): A 2D COSY experiment would reveal the scalar coupling network between protons. For instance, it would show a correlation between the methylene and methyl protons of the ethyl group, and among the coupled aromatic protons, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment would establish the correlation between each proton and the carbon to which it is directly attached. This would be crucial for assigning the signals of the aromatic CH groups and the methylene and methyl groups of the ethyl ester.

NMR Studies on Molecular Dynamics and Interactions

NMR spectroscopy can also be employed to study the dynamic processes and intermolecular interactions of this compound.

Rotational Dynamics: The rotation around the C-C single bond connecting the aromatic ring and the acetate group can be studied using variable temperature NMR. Changes in the line shapes of the NMR signals with temperature can provide information about the energy barrier to this rotation.

Hydrogen Bonding: The chemical shift of the phenolic hydroxyl proton is sensitive to hydrogen bonding. By studying the concentration and solvent dependence of this chemical shift, the nature and strength of intermolecular hydrogen bonding can be investigated. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy could also provide insights into through-space interactions and preferred conformations in solution.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Hydrogen Bonding

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups present in this compound and the nature of intermolecular interactions.

Fourier Transform Infrared (FT-IR) Spectral Interpretation

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The interpretation is based on the analysis of related compounds.

O-H Stretching: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group, with the broadening indicative of hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the methylene and methyl groups are expected in the 2850-3000 cm⁻¹ region.

C=O Stretching: A strong absorption band characteristic of the ester carbonyl group should be observed in the range of 1730-1750 cm⁻¹.

N-O Stretching: The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch in the 1500-1560 cm⁻¹ region and a symmetric stretch in the 1335-1385 cm⁻¹ region.

C=C Stretching: Aromatic C=C stretching vibrations will give rise to several bands in the 1400-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the ester and the phenolic hydroxyl group are expected in the 1000-1300 cm⁻¹ region.

Interactive Data Table: Predicted FT-IR Vibrational Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (phenolic) | 3200-3600 | Broad, Medium-Strong |

| C-H (aromatic) | 3000-3100 | Medium-Weak |

| C-H (aliphatic) | 2850-3000 | Medium-Weak |

| C=O (ester) | 1730-1750 | Strong |

| NO₂ (asymmetric) | 1500-1560 | Strong |

| C=C (aromatic) | 1400-1600 | Medium-Strong |

| NO₂ (symmetric) | 1335-1385 | Strong |

| C-O (ester/phenol) | 1000-1300 | Medium-Strong |

Fourier Transform Raman (FT-Raman) Spectroscopic Insights

FT-Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O and O-H give strong IR signals, non-polar and symmetric vibrations often result in strong Raman scattering.

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, which is often weak in the IR spectrum, is expected to be a strong band in the Raman spectrum, typically around 1000 cm⁻¹. Other aromatic C=C stretching and C-H in-plane bending vibrations will also be prominent.

Nitro Group Vibrations: The symmetric stretching vibration of the nitro group is usually a very strong and characteristic band in the Raman spectrum, appearing in the 1335-1385 cm⁻¹ region.

C-H Vibrations: Aliphatic and aromatic C-H stretching vibrations are also observable in the Raman spectrum.

The combination of FT-IR and FT-Raman spectroscopy allows for a more complete vibrational analysis of this compound, aiding in the confirmation of its structure and providing insights into its molecular symmetry and bonding characteristics.

Based on a thorough review of the available search results, it is not possible to generate the requested article on "this compound" while adhering to the strict requirements of scientific accuracy and focusing solely on the specified compound.

The search for advanced structural and spectroscopic data yielded the following:

Mass Spectrometry (HRMS and Fragmentation): No specific High-Resolution Mass Spectrometry (HRMS) data or detailed experimental fragmentation pathway studies (EIMS, GC-MS, LC-MS) for this compound were found. The available data pertains to its parent carboxylic acid or other related but distinct molecules, which cannot be used as per the instructions.

X-ray Crystallography: No published crystal structure for this compound was located. The crystallographic data found in the search results is for isomers, such as Ethyl 2-(2-hydroxy-5-nitrophenyl)acetate and Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate. Presenting data from different molecules would be scientifically inaccurate and would violate the explicit instruction to focus solely on the title compound.

Due to the lack of specific, verifiable scientific data for this compound in the requested areas, generating the article as outlined is not feasible without compromising the core principles of accuracy and adherence to the specified subject.

X-ray Crystallography for Solid-State Molecular Architecture

Investigation of Crystal Packing Motifs and Supramolecular Assembly

A thorough review of scientific literature and crystallographic databases reveals a notable absence of published single-crystal X-ray diffraction studies for this compound. Consequently, a definitive analysis of its crystal packing motifs and supramolecular assembly cannot be provided at this time.

While crystallographic studies of related isomers, such as ethyl 2-(2-hydroxy-5-nitrophenyl)acetate, are available and demonstrate the formation of hydrogen-bonded chains and other weak intermolecular interactions, this data cannot be directly extrapolated to describe the solid-state architecture of this compound due to the distinct influence of substituent positions on crystal packing.

In general, the supramolecular assembly of nitrophenol derivatives is often governed by a combination of strong hydrogen bonds (O-H···O), weaker C-H···O interactions, and π-π stacking of the aromatic rings. The interplay between the hydroxyl, nitro, and ethyl acetate functionalities in the target compound would be expected to result in a complex and unique three-dimensional network. However, without experimental crystallographic data, any description of these motifs remains speculative.

Studies of Polymorphism and Tautomeric Forms in the Solid State

There is no available scientific literature reporting on the investigation of polymorphism or the existence of tautomeric forms of this compound in the solid state.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in organic molecules, particularly those with functional groups capable of forming different hydrogen-bonding patterns. Aromatic nitro compounds, for instance, have been shown to exhibit polymorphism, with different forms arising from variations in molecular conformation and intermolecular interactions, such as nitro-nitro or nitro-carbonyl contacts.

Furthermore, the presence of the phenol (B47542) group raises the possibility of keto-enol tautomerism. While phenol itself overwhelmingly exists in the enol form, substituents on the aromatic ring can influence the relative stability of tautomers. A comprehensive study involving crystallization under various conditions and characterization by techniques such as differential scanning calorimetry (DSC), X-ray powder diffraction (XRPD), and solid-state NMR would be necessary to explore the potential for polymorphism and tautomerism in this compound. To date, such studies have not been published.

Computational Chemistry and Molecular Modeling for Elucidating the Properties of Ethyl 2 4 Hydroxy 3 Nitrophenyl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are essential for predicting molecular properties that are often difficult or impossible to measure experimentally. They allow for a detailed examination of the electron distribution and energy levels that govern the behavior of a molecule.

Density Functional Theory (DFT) is a prominent computational method used to determine the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. A key application of DFT is geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process yields crucial data such as bond lengths, bond angles, and dihedral angles.

Once the geometry is optimized, vibrational frequency calculations can be performed. These calculations predict the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectra. The theoretical spectrum can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. For p-nitrophenol, DFT calculations using the B3LYP functional and a 6-311G(d,p) basis set have been shown to provide results that align well with experimental findings.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C1-O7 | 1.35 Å |

| Bond Length (Å) | C4-N8 | 1.46 Å |

| Bond Length (Å) | N8-O9 | 1.24 Å |

| Bond Length (Å) | N8-O10 | 1.24 Å |

| Bond Angle (°) | C2-C1-O7 | 117.8° |

| Bond Angle (°) | C3-C4-N8 | 119.5° |

| Bond Angle (°) | O9-N8-O10 | 124.1° |

| Vibrational Mode | Calculated Frequency (B3LYP) | Experimental Frequency (FT-IR) | Assignment |

|---|---|---|---|

| ν(O-H) | 3590 | 3325 | O-H stretch |

| ν(N-O) asym | 1520 | 1502 | Asymmetric NO₂ stretch |

| ν(N-O) sym | 1345 | 1340 | Symmetric NO₂ stretch |

| ν(C-O) | 1280 | 1285 | C-O stretch |

| ν(C-N) | 860 | 850 | C-N stretch |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), are fundamental but can be computationally demanding. The accuracy of both ab initio and DFT calculations is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals.

Larger basis sets include more functions and provide greater flexibility for describing the distribution of electrons, leading to more accurate results at a higher computational cost. Common basis sets include Pople-style sets like 6-31G(d,p) or 6-311++G(d,p). The notation indicates the number of functions used for core and valence electrons, and the letters in parentheses denote the addition of polarization (d,p) and diffuse (++) functions. Polarization functions allow for non-spherical distortion of atomic orbitals, which is crucial for describing chemical bonds, while diffuse functions are important for describing anions or molecules with lone pairs. The selection of a method and basis set, such as B3LYP/6-311G(d,p), represents a compromise between desired accuracy and available computational resources.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Typically, red indicates regions of most negative potential, which are rich in electrons and prone to electrophilic attack. Conversely, blue indicates regions of most positive potential, which are electron-poor and susceptible to nucleophilic attack. Green and yellow represent areas of intermediate or near-zero potential.

For a molecule like p-nitrophenol, the MEP surface clearly identifies the electronegative oxygen atoms of the nitro and hydroxyl groups as the most negative regions (red), making them sites for interaction with electrophiles. The hydrogen atom of the hydroxyl group and the aromatic protons are typically the most electron-deficient areas (blue), marking them as potential sites for nucleophilic interaction. This analysis is critical for understanding non-covalent interactions, such as hydrogen bonding, and for predicting how the molecule will interact with biological receptors or other reactants.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), while the LUMO energy is related to the electron affinity (the energy released when an electron is added). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. A small energy gap suggests the molecule is more reactive and can be easily polarized. These energy values are key inputs for calculating various reactivity descriptors.

| Parameter | Energy (eV) |

|---|---|

| E(HOMO) | -7.25 eV |

| E(LUMO) | -2.98 eV |

| Energy Gap (ΔE) | 4.27 eV |

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method provides a quantitative picture of the Lewis structure of a molecule and reveals insights into charge distribution and intramolecular interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(2) O7 | π(C1-C2) | 21.5 |

| LP(2) O7 | π(C5-C6) | 20.8 |

| π(C1-C2) | π(C3-C4) | 18.9 |

| π(C5-C6) | π(C3-C4) | 17.5 |

*LP denotes a lone pair orbital.

Based on the energies of the frontier orbitals, a set of global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors, derived from conceptual DFT, include:

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electronegativity (χ): The power of an atom or group to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

While global descriptors describe the reactivity of the molecule as a whole, local reactivity descriptors pinpoint which atoms within the molecule are most reactive. The Fukui function is the most prominent of these, indicating the change in electron density at a specific atomic site when an electron is added to or removed from the system. It helps identify the most likely sites for electrophilic attack (f+), nucleophilic attack (f-), and radical attack (f0). For p-nitrophenol, these calculations would likely highlight the oxygen atoms of the nitro group as primary sites for nucleophilic attack.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) ≈ -E(HOMO) | 7.25 |

| Electron Affinity (A) ≈ -E(LUMO) | 2.98 |

| Electronegativity (χ) | 5.12 |

| Chemical Hardness (η) | 2.14 |

| Chemical Softness (S) | 0.47 |

| Electrophilicity Index (ω) | 6.10 |

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules, providing deep insights into their conformational flexibility and dynamics. For Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate, MD simulations can map its accessible conformational states, which is crucial for understanding its interaction with biological targets and its physicochemical properties.

Analysis of similar crystal structures, such as Ethyl (2Z)-3-hydroxy-3-(4-nitrophenyl)prop-2-enoate, reveals that the molecule is essentially planar but with slight twisting of the substituents. researchgate.net The dihedral angle between the p-nitrophenyl plane and the ethyl ester substituent in that molecule was found to be 3.3 degrees, indicating a low energy barrier for such small deviations from planarity. researchgate.net MD simulations would allow for a systematic exploration of these rotations, identifying low-energy conformers and the transition states that separate them.

| Rotatable Bond | Description | Expected Rotational Barrier | Implication for Conformation |

| Phenyl C – Methylene (B1212753) C | Rotation of the entire acetate (B1210297) group relative to the phenyl ring. | Moderate | Influences the orientation of the ester group relative to the ring substituents (hydroxyl and nitro groups). Steric clashes can lead to distinct energy minima. |

| Methylene C – Carbonyl C | Rotation of the ethyl ester portion. | Low | Allows the carbonyl oxygen to orient itself, which is critical for forming hydrogen bonds and other electrostatic interactions. |

| Carbonyl C – Ester O | Rotation of the ethyl group. | Low | Affects the positioning of the terminal ethyl group, which can influence solubility and interactions with hydrophobic pockets in proteins. |

| Phenyl C – Nitro N | Rotation of the nitro group. | Moderate | The barrier is influenced by resonance with the phenyl ring and steric hindrance with the adjacent hydroxyl group. Its orientation affects the local dipole moment. |

This table presents expected values based on chemical principles and data from analogous compounds.

The surrounding solvent environment plays a critical role in determining the conformational preferences of a solute molecule. researchgate.net The functional groups of this compound—a phenolic hydroxyl, a nitro group, and an ethyl ester—can engage in various non-covalent interactions with solvent molecules. MD simulations in explicit solvent models are essential to capture these effects accurately.

In polar protic solvents like water or ethanol (B145695), the hydroxyl group can act as both a hydrogen bond donor and acceptor, while the oxygens of the nitro group and the ester carbonyl act as hydrogen bond acceptors. These interactions can stabilize specific conformations. For example, solvent water molecules forming a hydrogen bond network around the polar functional groups can restrict the rotation of the side chain. Studies on the related compound p-nitrophenyl acetate have shown that solvent structure significantly influences reaction kinetics, with changes in solvent composition (e.g., acetonitrile-water mixtures) leading to distinct rate minima, highlighting the importance of specific solvent-solute interactions. researchgate.net

Conversely, in aprotic or nonpolar solvents, intramolecular hydrogen bonding (e.g., between the phenolic proton and an oxygen of the adjacent nitro group) may become more favorable, leading to a more planar and rigid conformation. The choice of solvent can thus modulate the equilibrium between different conformers, which has direct implications for the molecule's biological activity and reactivity. researchgate.net

| Solvent Type | Key Functional Groups Involved | Predominant Interaction | Expected Effect on Conformation |

| Polar Protic (e.g., Water, Ethanol) | -OH, -NO₂, C=O | Intermolecular Hydrogen Bonding | Solvation of polar groups stabilizes more extended conformations, increasing flexibility around rotatable bonds. |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | -NO₂, C=O | Dipole-Dipole Interactions | Solvates polar groups without donating hydrogen bonds, potentially allowing for different conformational preferences than in protic solvents. |

| Nonpolar (e.g., Hexane, CCl₄) | Phenyl Ring, Ethyl Group | van der Waals / Hydrophobic Interactions | Intramolecular hydrogen bonding may be favored, leading to more compact and rigid conformations. The molecule may aggregate to minimize contact with the solvent. |

This table summarizes the expected interactions based on general chemical principles.

In Silico Modeling of Molecular Interactions

In silico modeling provides a rational, structure-based approach to predict and analyze how a molecule like this compound might interact with biological macromolecules, guiding the design of new therapeutic agents or chemical probes.

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. The core structure of the title compound is the hapten (4-hydroxy-3-nitrophenyl)acetyl (NP), which is known to be recognized by specific antibodies. researchgate.net Docking studies could elucidate the precise binding mode of this compound within the antigen-binding site of an anti-NP antibody, revealing the key amino acid residues responsible for recognition and affinity. researchgate.net

Furthermore, related ester compounds like p-nitrophenyl acetate are common substrates for esterase enzymes, such as carboxylesterase. researchgate.net Docking simulations of this compound into the active site of a human carboxylesterase could predict its potential as either a substrate or an inhibitor. researchgate.netfrontiersin.org Such studies would focus on positioning the ester group near the catalytic triad (B1167595) (typically composed of serine, histidine, and an acidic residue like glutamate (B1630785) or aspartate) and identifying interactions that stabilize the binding pose. mdpi.com Key interactions would likely include hydrogen bonding from the phenolic hydroxyl to acceptor residues, electrostatic interactions involving the nitro group, and hydrophobic interactions with the phenyl ring.

| Potential Protein Target | Key Active Site Residues / Features | Potential Interactions with this compound | Predicted Outcome |

| Anti-NP Antibody | Tyrosine, Arginine, Tryptophan in CDR loops | Hydrogen bonds (from -OH), π-stacking (phenyl ring), electrostatic interactions (from -NO₂). researchgate.net | High-affinity binding, recognition of the hapten. |

| Carboxylesterase (hCE1) | Catalytic Triad (Ser, His, Glu), Oxyanion Hole | Covalent bond formation with catalytic Serine, hydrogen bonds to stabilize transition state, hydrophobic interactions in binding pocket. researchgate.netfrontiersin.orgmdpi.com | Potential for enzymatic hydrolysis (substrate behavior) or stable binding (inhibition). |

| Designed Esterase | Engineered Catalytic Triad and Binding Pocket | Interactions similar to natural esterases, but tailored to the specific ligand. mdpi.com | Validation of de novo enzyme design principles. |

This table presents a hypothetical summary of docking study outcomes based on known protein-ligand interactions.

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop a mathematical correlation between the chemical structures of a series of compounds and their biological activities. sysrevpharm.org For a class of molecules derived from this compound, a QSAR model could be built to predict activities such as enzyme inhibition, cytotoxicity, or receptor binding affinity. nih.gov

The process involves creating a dataset of structurally similar compounds with experimentally measured activities. For each compound, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic character. researchgate.net Multiple linear regression, partial least squares, or machine learning algorithms are then used to generate an equation that links the descriptors to the observed activity. frontiersin.org

For nitroaromatic compounds, descriptors related to hydrophobicity (e.g., LogP), electronic effects (e.g., Hammett constants, partial atomic charges), and steric properties (e.g., molar refractivity) have been shown to be important for modeling toxicity. nih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts and streamlining the drug discovery process. sysrevpharm.org

| Descriptor Class | Example Descriptors | Property Represented | Relevance to Activity |

| Electronic | Partial Charges, Dipole Moment, HOMO/LUMO Energies | Electron distribution, reactivity | Governs electrostatic and covalent interactions with the protein target. |

| Steric/Topological | Molar Refractivity, Molecular Volume, Kier Shape Indices | Size and shape of the molecule | Determines the goodness of fit within a binding pocket. researchgate.net |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity | Influences membrane permeability and hydrophobic interactions with the target. nih.gov |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for specific interactions | Crucial for binding affinity and specificity. |

This table lists common molecular descriptors used in QSAR studies.

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Based on the structure of this compound, a clear pharmacophore model can be defined. This model would include a hydrogen bond donor (the phenolic -OH), multiple hydrogen bond acceptors (the oxygens of the -OH, -NO₂, and ester C=O groups), and an aromatic ring feature. This pharmacophore can be used as a query in virtual screening campaigns to identify other diverse molecules from large chemical databases that possess the same essential features and thus may have similar biological activity.

Drug-likeness is a qualitative concept used to assess whether a compound has properties that would make it a likely candidate for an orally active drug. This is often evaluated using empirical rules, the most famous of which is Lipinski's Rule of Five. These rules relate oral bioavailability to simple molecular properties.

Pharmacophore Features of this compound

| Feature Type | Specific Group(s) | Role in Molecular Recognition |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Phenolic Hydroxyl (-OH) | Forms directed H-bonds with acceptor groups (e.g., Asp, Glu, backbone C=O) in a protein. |

| Hydrogen Bond Acceptor (HBA) | Hydroxyl O, Nitro O's, Carbonyl O | Forms directed H-bonds with donor groups (e.g., Arg, Lys, backbone N-H) in a protein. |

| Aromatic Ring (AR) | Nitrophenyl Ring | Engages in π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phe, Tyr, Trp). |

Calculated Drug-Likeness Properties (Lipinski's Rule of Five)

| Property | Value for C₁₀H₁₁NO₅ | Lipinski's Rule (for oral bioavailability) | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 225.20 g/mol | ≤ 500 g/mol | Yes |

| LogP (octanol-water partition coefficient) | ~1.6 - 2.0 (estimated) | ≤ 5 | Yes |

| Hydrogen Bond Donors (HBD) | 1 (the -OH group) | ≤ 5 | Yes |

Properties are calculated for this compound. The molecule complies with all of Lipinski's rules, suggesting it possesses physicochemical properties consistent with those of orally bioavailable drugs.

Research on Derivatives and Analogues of Ethyl 2 4 Hydroxy 3 Nitrophenyl Acetate

Synthesis and Structural Investigation of Ester Analogues (e.g., Methyl and tert-Butyl Esters)

The synthesis of ester analogues of 2-(4-hydroxy-3-nitrophenyl)acetic acid, such as the methyl and tert-butyl esters, provides a fundamental understanding of how steric and electronic effects of the ester group influence the molecule's properties. While direct synthesis of Methyl 2-(4-hydroxy-3-nitrophenyl)acetate and tert-Butyl 2-(4-hydroxy-3-nitrophenyl)acetate has been a subject of interest, detailed synthetic procedures often draw from methodologies applied to structurally similar compounds.

The synthesis of the parent acid, 4-hydroxy-3-nitrophenylacetic acid, is a key precursor for these ester analogues. A common method involves the nitration of 4-hydroxyphenylacetic acid using nitric acid in a glacial acetic acid solvent at a controlled temperature. askfilo.com

For the synthesis of the tert-butyl ester analogue, a relevant procedure is the synthesis of tert-Butyl 2-(4-nitrophenoxy)acetate. This is achieved by reacting 4-nitrophenol (B140041) with tert-butyl bromoacetate (B1195939) in acetone, with potassium carbonate serving as the base. nih.gov This method, involving the alkylation of a phenol (B47542) with a haloacetate ester, could be adapted for 4-hydroxy-3-nitrophenylacetic acid or its corresponding phenoxide.

The structural investigation of these ester analogues is crucial for understanding their chemical behavior. For instance, in the crystal structure of tert-butyl 2-(4-nitrophenoxy)acetate, the nitrophenoxy part of the molecule is nearly planar. nih.gov Such studies provide insights into the molecular geometry and intermolecular interactions that can be extrapolated to the 4-hydroxy-3-nitro analogues.

| Compound Name | Molecular Formula | Key Synthetic Precursor | Potential Synthetic Method |

|---|---|---|---|

| Mthis compound | C9H9NO5 | 4-hydroxy-3-nitrophenylacetic acid | Fischer-Speier esterification |

| tert-Butyl 2-(4-hydroxy-3-nitrophenyl)acetate | C12H15NO5 | 4-hydroxy-3-nitrophenylacetic acid | Alkylation of the corresponding phenoxide with tert-butyl bromoacetate |

Exploration of Substituted Aromatic Rings and Side Chains

Halogenated, Alkylated, and Alkoxylated Analogues

The introduction of various substituents onto the aromatic ring of this compound can significantly alter its chemical and physical properties. Research into halogenated, alkylated, and alkoxylated analogues has been pursued to create a diverse library of related compounds.

Halogenated Analogues: The synthesis of halogenated derivatives, such as those containing fluorine, has been reported. For example, ethyl 2-(4-fluoro-3-nitrophenyl)acetate has been synthesized, demonstrating the feasibility of incorporating halogen atoms onto the phenyl ring.

Alkylated Analogues: The alkylation of the phenolic ring is another area of interest. A relevant example, although not directly on the target molecule, is the preparation of 2,4-di-tert-butyl-5-aminophenol, which involves the tert-butylation of N-(3-hydroxyphenyl)acetamide using tert-butanol (B103910) and concentrated sulfuric acid. google.com This Friedel-Crafts alkylation approach could potentially be adapted for the alkylation of the 4-hydroxyphenylacetate (B1229458) core.

Alkoxylated Analogues: The synthesis of alkoxylated derivatives involves the conversion of the hydroxyl group into an ether. General methods for the alkoxylation of alcohols are well-established and typically involve the reaction of an alcohol with an alkylene oxide in the presence of a catalyst. googleapis.com These methods could be applied to this compound to generate a range of alkoxylated analogues.

Functionalized Acetate (B1210297) Side Chains

Modification of the acetate side chain of this compound offers another route to structural diversity. The enolate ion of the ester can serve as a nucleophile in various reactions.

The alkylation of enolates is a common strategy for forming new carbon-carbon bonds at the α-position of a carbonyl group. libretexts.org By treating an ester like ethyl phenylacetate (B1230308) with a strong base such as sodium ethoxide, an enolate can be generated. askfilo.com This enolate can then react with an alkyl halide in an SN2 reaction to introduce an alkyl group on the acetate side chain. libretexts.org This principle can be extended to this compound, allowing for the synthesis of a variety of derivatives with functionalized side chains.

Heterocyclic Systems Incorporating the 4-Hydroxy-3-nitrophenylacetate Moiety

The 4-hydroxy-3-nitrophenylacetate scaffold has been successfully incorporated into various heterocyclic systems, leading to the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Thiazole (B1198619) Derivatives (e.g., Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate)

A significant area of research has been the synthesis of thiazole derivatives. One notable example is Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate. Several synthetic routes to this compound have been developed.

One approach involves the reaction of 4-hydroxy-3-nitrobenzaldehyde (B41313) with hydroxylamine (B1172632) hydrochloride and sodium formate (B1220265) to yield 4-hydroxy-3-nitrobenzonitrile. This intermediate is then reacted with thioacetamide (B46855) to form 4-hydroxy-3-nitrobenzthioamide, which is subsequently reacted with ethyl 2-chloroacetoacetate to produce the final thiazole derivative.

Another synthetic strategy starts from Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate, which is then nitrated using a metal nitrate (B79036) in the presence of an acid chloride and N,N-Dimethylformamide. This method is reported to offer improved yields.

The synthesis of the thiazole ring is a versatile process, with the Hantzsch synthesis being a classic and widely used method. This involves the cyclization reaction between an alpha-halocarbonyl compound and a compound containing a N-C-S fragment, such as a thioamide. nih.gov

| Compound Name | Molecular Formula | Key Starting Material | Synthetic Approach |

|---|---|---|---|

| Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate | C13H12N2O5S | 4-hydroxy-3-nitrobenzaldehyde | Multi-step synthesis via a benzonitrile (B105546) intermediate |

| Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate | C13H12N2O5S | Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate | Nitration of the pre-formed thiazole |

Furanones and Benzofuran (B130515) Derivatives

The incorporation of the 4-hydroxy-3-nitrophenylacetate moiety into furanone and benzofuran ring systems represents another promising area of research.

Furanone Derivatives: The synthesis of furanones often involves multi-step processes. For instance, the synthesis of 2(3H)-Furanone, 4,5-dihydro-4-acetyl-5-(p-nitrophenyl)- involves the reaction of a furanone precursor with an acetylating agent and a p-nitrophenylating agent. ontosight.ai While not a direct derivative of the target molecule, this illustrates a general strategy for synthesizing nitrophenyl-substituted furanones. The 2-furanone ring is a versatile scaffold that can be opened and converted into other heterocyclic systems. nih.gov

Benzofuran Derivatives: A variety of methods exist for the synthesis of benzofurans. organic-chemistry.orgnih.gov One common approach is the Sonogashira cross-coupling reaction between an o-halo phenol and a terminal alkyne, followed by cyclization. bepls.com Another method involves the cyclodehydration of α-phenoxy ketones. researchgate.net While specific examples starting from this compound are not prevalent in the literature, the general synthetic strategies for benzofuran synthesis could be adapted to incorporate the 4-hydroxy-3-nitrophenyl moiety. For example, a suitably functionalized derivative of this compound could be used as a precursor in these cyclization reactions.

Propenoate and Propanoate Systems

Research into derivatives of this compound has extended to the exploration of related propenoate and propanoate structures. These systems, which differ in the saturation and length of the carbon chain attached to the phenyl ring, are of interest for their potential as scaffolds in the development of novel bioactive molecules. The primary structures of interest include the corresponding propanoate, which involves the reduction of the acetate's alpha-carbon unsaturation, and the propenoate, which features a C=C double bond in the side chain.

The synthesis of these derivatives often involves modifications of the phenylacetic acid core. For instance, the related compound 3-(4-hydroxy-3-nitrophenyl)propanoic acid serves as a key intermediate. sigmaaldrich.com This propanoic acid derivative maintains the core substituted phenyl ring but extends the carboxylic acid side chain by one methylene (B1212753) group. The esterification of this acid would yield Ethyl 3-(4-hydroxy-3-nitrophenyl)propanoate, a direct analogue of the parent acetate compound.

Investigations into similar structures have provided insights into their chemical properties. While specific studies on the biological activity of this compound-derived propenoates and propanoates are limited in publicly accessible literature, the broader family of nitrophenyl alkanoates has been documented. For example, compounds like Ethyl 3-(4-nitrophenyl)propanoate and Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate are commercially available and used as building blocks in organic synthesis. sigmaaldrich.comresearchgate.net The presence of the nitro group and the ester functionality makes them versatile precursors for further chemical modifications.

The table below summarizes key information on related propanoate and propenoate compounds, illustrating the structural variations within this chemical class.

Coumarin-Based Analogues

Coumarins (2H-1-benzopyran-2-ones) represent a significant class of heterocyclic compounds known for a wide spectrum of biological activities. nih.gov The structural features of this compound, specifically the (4-hydroxy-3-nitrophenyl)acetic acid moiety that can be derived from it, make it a plausible precursor for the synthesis of coumarin-based analogues. Several classical synthetic methods for coumarin (B35378) ring formation are applicable to starting materials with a phenylacetic acid or a phenol structure.

The Perkin reaction, for example, is a well-established method for synthesizing coumarins, often involving the condensation of a salicylaldehyde (B1680747) with a carboxylic anhydride (B1165640). scienceinfo.comsciforum.net A modification of this reaction allows for the use of phenylacetic acids to create 3-aryl coumarins. nih.gov In this context, (4-hydroxy-3-nitrophenyl)acetic acid could react with various substituted salicylaldehydes to yield a series of novel 3-(4-hydroxy-3-nitrophenyl)coumarin derivatives.

Another key synthetic route is the Knoevenagel condensation, which typically involves the reaction of an o-hydroxybenzaldehyde with an active methylene compound. scienceinfo.com Phenylacetic esters, such as the parent compound, can serve as the active methylene component in the presence of a suitable base, leading to the formation of a coumarin ring.

Furthermore, the Pechmann condensation is a widely used method for coumarin synthesis, involving the reaction of a phenol with a β-ketoester in the presence of an acid catalyst. researchgate.net While the parent compound itself is not a phenol, its core phenolic structure is a common starting point for many coumarin syntheses. For instance, 4-hydroxycoumarin (B602359) is a readily available intermediate that can be chemically modified. nih.gov The synthesis of 4-hydroxy-3-nitrocoumarin (B1395564) from 4-hydroxycoumarin has been reported, demonstrating that the 4-hydroxy-3-nitro-phenyl motif is accessible within the coumarin scaffold. nih.gov

The research into coumarin derivatives is extensive, with numerous studies focusing on the synthesis and evaluation of their biological properties, including anticancer and antimicrobial activities. nih.govchemicalbook.com The incorporation of the 4-hydroxy-3-nitrophenyl moiety into a coumarin scaffold is a strategy to create hybrid molecules that may exhibit unique or enhanced biological effects.

The following table outlines major synthetic routes to coumarins that could potentially utilize this compound or its corresponding acid as a starting material.

Strategic Applications of Ethyl 2 4 Hydroxy 3 Nitrophenyl Acetate in Advanced Chemical Synthesis and Chemical Biology

Utility as a Versatile Synthetic Intermediate

Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate serves as a valuable precursor in the synthesis of a variety of organic molecules, attributable to the reactive nature of its functional groups: the hydroxyl, nitro, and ethyl acetate (B1210297) moieties.

Building Block for Complex Organic Molecules

The structural framework of this compound makes it an ideal starting material for the construction of more complex molecular architectures. The presence of multiple reaction sites allows for a range of chemical transformations, enabling its incorporation into larger, more intricate structures. For instance, the phenolic hydroxyl group can undergo etherification or esterification reactions, while the nitro group can be reduced to an amine, which can then participate in a variety of coupling reactions. The ethyl acetate group is amenable to hydrolysis, reduction, or conversion to other functional groups, further expanding its synthetic utility.

Precursor for Developing Novel Chemical Scaffolds

Beyond its role in the synthesis of discrete complex molecules, this compound is also utilized as a foundational element in the development of novel chemical scaffolds. These scaffolds form the core structures of new classes of compounds with potential applications in medicinal chemistry and materials science. The strategic manipulation of its functional groups allows for the creation of diverse heterocyclic and carbocyclic frameworks, which are central to the discovery of new bioactive compounds and functional materials.

Investigation as a Chemical Probe for Enzyme Activity and Reaction Mechanisms in vitro

The investigation of this compound as a chemical probe provides valuable insights into enzyme activity and reaction mechanisms. Its structure allows it to interact with enzymes in a manner that can be monitored and quantified, making it a useful tool for in vitro studies.

Model Substrate for Catalysis and Kinetic Studies

Currently, there is a lack of specific research in the scientific literature detailing the use of this compound as a model substrate for in vitro catalysis and kinetic studies. While related compounds, such as p-nitrophenyl acetate, are commonly employed for these purposes, the specific kinetic parameters and catalytic turnover rates for this compound with various enzymes have not been extensively documented.

Studies on Enzyme Inhibition and Binding Modes in vitro

The potential for this compound to act as an enzyme inhibitor is an area of interest, although detailed in vitro studies are limited. Phenolic compounds, in general, are known to interact with enzymes and can exhibit inhibitory effects. nih.gov The nature of these interactions can range from non-specific binding to the protein surface to specific binding within the active site, potentially leading to competitive, non-competitive, or uncompetitive inhibition. The specific binding modes and inhibitory constants for this compound with particular enzymes remain to be fully elucidated.

Research in Immunochemistry and Molecular Recognition

The 4-hydroxy-3-nitrophenylacetyl (NP) group, the core of which is present in this compound, has been extensively used as a hapten in immunological studies. Haptens are small molecules that can elicit an immune response when attached to a larger carrier molecule, such as a protein.

The NP hapten has been instrumental in studying the principles of antibody-antigen recognition, affinity maturation of the immune response, and the generation of monoclonal antibodies. nih.govnih.govresearchgate.net Murine monoclonal IgE antibodies specific for the NP group have been generated and characterized, providing valuable tools for allergy and immunology research. nih.gov Studies with anti-NP antibodies have revealed insights into the structural and functional properties of antibodies during the course of an immune response. researchgate.net The ability to generate a robust and well-characterized immune response to the NP hapten has made it a model system for investigating the molecular mechanisms of B-cell activation and memory. nih.gov

Role as a Hapten in Antibody-Antigen Interaction Studies

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. britannica.comwikipedia.org The hapten itself cannot induce the production of antibodies, but when coupled to a carrier molecule, the resulting conjugate becomes immunogenic. britannica.com The (4-hydroxy-3-nitrophenyl)acetyl (NP) group, often used experimentally as NP-caproic acid or conjugated to various carrier proteins, serves as a classic model hapten for studying the intricacies of antibody-antigen binding.

When conjugated to a carrier protein like chicken gamma globulin or bovine serum albumin and introduced into an animal model, the NP hapten stimulates a robust B-cell response, leading to the production of NP-specific antibodies. nih.govkarger.com This system allows researchers to generate a highly specific and reproducible antibody response directed against a single, well-defined chemical determinant. researchgate.net By using NP and its structural analogs, such as (4-hydroxy-3-iodo-5-nitrophenyl)acetyl (NIP) and (4-hydroxy-3,5-dinitrophenyl)acetyl (NNP), scientists can perform detailed studies on the specificity of antibody binding pockets. oup.comnih.gov These interactions can be precisely measured, providing quantitative data on how antibodies recognize and bind to their target antigens. The NP hapten system has been fundamental in defining the roles of both T-cells and B-cells in hapten-specific immune responses and tolerance. nih.govcore.ac.uknih.gov

Table 1: Selected Research Findings on NP as a Hapten in Antibody-Antigen Studies

| Study Focus | Key Findings | Reference(s) |

| Immune Response Elicitation | The NIP hapten (a close analog of NP), when coupled to a carrier protein (mouse gamma globulin), elicits a measurable hapten-specific immune response involving both B-cells and T-cells. | nih.gov |

| Specificity of Hapten Binding | The specificity of both antibody secretion and surface binding was confirmed using inhibition assays. The homologous hapten (NIP) was the most effective inhibitor, demonstrating the high specificity of the antibody for the hapten. | oup.com |

| Cellular Heterogeneity | Single-cell analysis showed significant heterogeneity in the specificity of antibodies produced by different B-cells, even when stimulated by a single hapten (NIP). Some cells produced highly specific antibodies, while others produced cross-reactive ones. | nih.gov |

| T-Cell Suppressor Pathways | NP-derivatized cells were shown to induce suppressor T-cell populations, providing direct evidence for the role of idiotypic networks in regulating immune suppression. | nih.govsemanticscholar.org |

Probing Mechanisms of Antibody Affinity Maturation and Specificity

A fascinating aspect revealed by the NP system is the phenomenon of "heteroclitic" antibodies. In many mouse strains, the primary immune response to NP generates antibodies that, paradoxically, bind with higher affinity to related haptens like NIP than to NP itself. nih.govnih.govnih.gov However, as affinity maturation proceeds, this cross-reactivity (heterocliticity) tends to decrease, and the antibodies become more specific for the immunizing hapten, NP. researchgate.netnih.gov This shift provides a powerful model for understanding how both affinity and specificity are refined during an immune response. By sequencing the antibody genes from NP-binding B-cells at different time points, researchers can trace the specific mutations responsible for these changes in binding properties, offering a detailed molecular picture of antibody evolution. researchgate.netnih.gov

Table 2: Research Findings on NP Haptens in Affinity Maturation and Specificity

| Study Focus | Key Findings | Reference(s) |

| Modulation of Specificity | During affinity maturation, anti-NP antibodies become more specific to the immunizing NP antigen. Heterocliticity (higher affinity for analogs like NIP) is most prominent in early, germline antibodies and decreases as affinity matures. | researchgate.netnih.gov |

| Inheritance of Specificity | The fine specificity of the anti-NP response (i.e., whether it is heteroclitic or not) is a heritable trait linked to the antibody heavy-chain genes, serving as a Mendelian marker for these genes. | nih.gov |

| Thermodynamics of Maturation | Calorimetric studies of anti-NP antibodies at different stages of maturation revealed that increased affinity is achieved through better surface complementarity between the antibody and antigen, driven by favorable enthalpy changes. | nih.gov |

| Two Stages of Selection | Affinity maturation of anti-NP antibodies occurs in two phases: an initial phase in germinal centers where high-affinity precursors are generated, followed by a post-germinal center phase where affinity continues to increase. | semanticscholar.org |

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(4-hydroxy-3-nitrophenyl)acetate, and how do reaction conditions influence yield?

The compound is typically synthesized via esterification of 4-hydroxy-3-nitrophenylacetic acid with ethanol using sulfuric acid as a catalyst under reflux conditions (60–80°C). Prolonged reflux (6–8 hours) ensures complete conversion . Alternative routes involve reacting 4-hydroxy-3-nitrobenzaldehyde derivatives with ethyl chloroacetate in a base-mediated nucleophilic substitution (e.g., K₂CO₃ in DMF at 80°C) . Key parameters affecting yield include catalyst concentration, solvent choice, and reaction time. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethyl acetate/petroleum ether) is critical for isolating high-purity product .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR confirm ester group formation (e.g., triplet at δ ~1.2 ppm for ethyl CH₃, quartet at δ ~4.1 ppm for CH₂) and aromatic proton splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₀H₁₁NO₅, [M+H]⁺ calc. 226.0712) .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves molecular geometry (e.g., dihedral angles between aromatic rings and ester groups) and hydrogen-bonding networks. SHELX software (SHELXL/SHELXS) is widely used for refinement .

Q. What are the common chemical transformations of this compound?

- Reduction : The nitro group can be reduced to an amine using Fe powder/NH₄Cl in refluxing acetone/water, yielding Ethyl 2-(3-amino-4-hydroxyphenyl)acetate .

- Oxidation : The hydroxyl group may be oxidized to a ketone using KMnO₄/CrO₃, forming Ethyl 2-(3-oxo-4-nitrophenyl)acetate .

- Substitution : Electrophilic nitration or halogenation requires protection of the hydroxyl group (e.g., acetylation) to prevent side reactions .

Advanced Research Questions

Q. How can synthetic protocols be optimized for scalability and reproducibility in multi-step reactions?

- Continuous Flow Systems : Industrial-scale synthesis may employ flow reactors to enhance heat/mass transfer and reduce reaction times .

- Automated Parameter Control : Real-time monitoring (e.g., in-line FTIR) adjusts temperature/pH to maintain optimal conditions .

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or enzymes (lipases) can improve esterification efficiency compared to H₂SO₄ .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Analysis : Test a broad concentration range (nM–mM) to identify non-linear effects, as low-dose neurotoxicity (e.g., GluR2 downregulation) may not extrapolate linearly .

- Metabolite Profiling : Assess metabolic stability (e.g., liver microsome assays) to distinguish parent compound effects from metabolites like 4-hydroxy-3-nitrophenylacetate .

- Receptor Binding Assays : Use radioligand displacement (e.g., ³H-labeled antagonists) to quantify affinity for suspected targets (e.g., NMDA receptors) .

Q. How do structural modifications (e.g., nitro/hydroxyl group position) alter reactivity and bioactivity?

Comparative studies with analogs reveal:

- Nitro Position : 3-Nitro derivatives exhibit stronger electrophilic character than 4-nitro isomers, enhancing reactivity in nucleophilic substitutions .

- Hydroxyl Group : Masking the hydroxyl group (e.g., methylation) reduces antioxidant activity but improves blood-brain barrier penetration in neuroactive analogs .

- Ester vs. Acid : The ethyl ester enhances lipophilicity (logP ~1.8) compared to the free acid (logP ~0.5), influencing cellular uptake .

Q. What computational and experimental approaches elucidate reaction mechanisms for nitro-group reduction?

- DFT Calculations : Model transition states (e.g., Fe-mediated electron transfer) to predict regioselectivity .

- Isotopic Labeling : Use deuterated solvents (e.g., D₂O) or ¹⁵N-labeled NH₄Cl to trace proton sources and intermediate stability .

- Kinetic Studies : Monitor reaction progress via UV-Vis (λmax ~400 nm for nitro-to-amine conversion) to derive rate constants .

Methodological Guidelines